Chemical Properties and Synthesis of (Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic Acid: A Technical Guide
Chemical Properties and Synthesis of (Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic Acid: A Technical Guide
Executive Summary
(Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic acid , commonly referred to as N-(3-fluorophenyl)maleamic acid, is a highly versatile bifunctional building block utilized extensively in organic synthesis, polymer chemistry, and modern drug development. Characterized by its cis-alkene geometry, this compound serves as a critical intermediate for the synthesis of fluorinated N-arylmaleimides—potent Michael acceptors used in targeted covalent inhibitors (TCIs) and bioconjugation workflows.
This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic synthesis, downstream reactivity, and analytical characterization, designed for researchers and application scientists requiring robust, self-validating laboratory protocols.
Structural and Physicochemical Profiling
The molecule features a conjugated system comprising a secondary amide, a cis-double bond, and a terminal carboxylic acid. The presence of the highly electronegative fluorine atom at the meta-position of the phenyl ring exerts a strong inductive electron-withdrawing effect (-I effect). This substitution subtly decreases the basicity of the precursor aniline and, critically, enhances the electrophilicity of the downstream maleimide derivative, tuning its reactivity toward nucleophilic biological targets like cysteine residues [4].
Table 1: Physicochemical Properties Summary
| Property | Value | Structural Causality |
| IUPAC Name | (Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic acid | Reflects the cis-alkene geometry (Z) conserved from the maleic anhydride precursor. |
| Molecular Formula | C10H8FNO3 | Condensation product of maleic anhydride (C4H2O3) and 3-fluoroaniline (C6H6FN). |
| Molecular Weight | 209.17 g/mol | Calculated exact mass: 209.0488 Da. |
| Physical State | Crystalline Solid | Extensive intermolecular H-bonding between the carboxylic acid and secondary amide [3]. |
| Solubility | Soluble in DMF, DMSO; Insoluble in Et2O, Hexane | High polarity and zwitterionic resonance limit solubility in non-polar media. |
| Melting Point | ~185–195 °C (Decomposes) | Thermal energy induces intramolecular cyclodehydration to the maleimide prior to true melting [3]. |
Mechanistic Synthesis Workflow
The synthesis of (Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic acid relies on the nucleophilic acyl substitution (ring-opening amidation) of maleic anhydride by 3-fluoroaniline. The reaction is highly atom-economical and stereospecific; the rigid cyclic structure of the anhydride ensures that the resulting double bond exclusively retains the (Z) configuration [1].
Experimental Protocol 1: Ring-Opening Amidation
Objective: High-yield, stereospecific preparation of the maleamic acid.
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Preparation of Electrophile Solution: Dissolve 1.0 equivalent of maleic anhydride in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
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Causality: Anhydrous conditions are critical to prevent the hydrolysis of maleic anhydride into maleic acid, which is unreactive toward amines under mild conditions.
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Amine Addition: Dissolve 1.0 equivalent of 3-fluoroaniline in a minimal volume of diethyl ether. Add this solution dropwise to the anhydride solution at 0–5 °C using an addition funnel.
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Causality: The nucleophilic attack is highly exothermic. Dropwise addition and cooling prevent thermal runaway, minimizing the formation of bis-amides and preventing premature thermal isomerization to the (E)-isomer (fumaramic acid).
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 to 2 hours.
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Causality: As the reaction progresses, the highly polar maleamic acid product forms strong intermolecular hydrogen bonds and precipitates out of the non-polar ether solvent. This precipitation acts as a self-validating visual cue and drives the reaction to completion via Le Chatelier's principle [1].
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Isolation: Filter the resulting heavy suspension under vacuum. Wash the filter cake with cold diethyl ether to remove any unreacted starting materials.
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Drying: Dry the crystalline solid in a vacuum oven at 50 °C.
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Causality: Drying temperatures must be kept strictly below 70 °C to prevent spontaneous thermal cyclodehydration.
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Reaction mechanism for synthesizing (Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic acid.
Downstream Reactivity: Cyclodehydration to Maleimides
The primary synthetic utility of (Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic acid is its conversion into N-(3-fluorophenyl)maleimide. Because the amide nitrogen is a poor nucleophile and the carboxylic acid is a poor electrophile, direct thermal cyclization requires harsh conditions. Instead, chemical activation via a mixed anhydride intermediate is the preferred laboratory standard [2].
Experimental Protocol 2: Chemical Cyclodehydration
Objective: Conversion of the maleamic acid to a reactive Michael acceptor.
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Activation: Suspend the synthesized (Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic acid in an excess of acetic anhydride. Add a catalytic amount of anhydrous sodium acetate.
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Causality: Acetic anhydride converts the unreactive carboxylic acid into a highly electrophilic mixed anhydride. Sodium acetate acts as a mild base, deprotonating the amide nitrogen to enhance its nucleophilicity [2].
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Cyclization: Heat the mixture to 90–100 °C under continuous stirring for 1–2 hours.
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Causality: Thermal energy overcomes the activation barrier, allowing the amide nitrogen to execute an intramolecular nucleophilic attack on the mixed anhydride, closing the 5-membered imide ring.
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Quenching & Isolation: Pour the hot reaction mixture slowly into crushed ice water.
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Causality: Water hydrolyzes the excess acetic anhydride into water-soluble acetic acid, while the highly hydrophobic N-(3-fluorophenyl)maleimide precipitates out of solution.
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Purification: Filter the precipitate, wash thoroughly with cold water to remove residual acetic acid, and recrystallize from ethanol.
Cyclodehydration workflow to form N-(3-fluorophenyl)maleimide.
Analytical Characterization
To ensure the integrity of the synthesized (Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic acid, researchers must validate the (Z)-geometry and the presence of the bifunctional groups using spectroscopic methods [4].
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1H NMR (DMSO-d6, 400 MHz): The (Z)-alkene protons are magnetically distinct but often appear as two coupled doublets with a coupling constant of J = 12–13 Hz (characteristic of cis-alkenes), centered around 6.3–6.5 ppm. The highly deshielded amide N-H proton appears as a broad singlet >10.0 ppm. The aromatic protons of the 3-fluorophenyl ring (6.8–7.7 ppm) exhibit complex splitting due to 19F-1H spin-spin coupling.
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13C NMR (DMSO-d6, 100 MHz): Key diagnostic peaks include the amide carbonyl (~163 ppm) and the carboxylic acid carbonyl (~167 ppm). The aromatic carbons will show characteristic doublet splitting due to 19F-13C coupling (e.g., 1JCF ~ 240 Hz for the C-F carbon).
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FT-IR Spectroscopy (KBr Pellet): The spectrum is dominated by a strong, broad band from 2500–3300 cm⁻¹ (overlapping O-H and N-H stretches). Distinct sharp bands are observed at ~1710 cm⁻¹ (carboxylic acid C=O stretch) and ~1630 cm⁻¹ (amide C=O stretch).
References
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Royal Society of Chemistry. "Anhydride Aminolysis: Synthesis of N-arylmaleamic Acids." Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
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Volovšek, V., et al. "Synthesis and Spectroscopic Evidences of N-Arylmaleimides and N-Aryl-2,3-dimethylmaleimides." Croatica Chemica Acta. Available at: [Link]
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Cheméo. "Chemical Properties of N-Phenylmaleamic acid (CAS 555-59-9)." Cheméo Database. Available at: [Link]
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Faturaci, Y., & Coskun, N. "Substituent effects on the regioselectivity of maleamic acid formation and hydrogen chloride addition to N-aryl maleimides." Turkish Journal of Chemistry. Available at: [Link]
